REACTION_CXSMILES
|
O.Cl.[CH2:3]=[C:4]1[C:9](=[O:10])[CH:8]2[CH2:11][CH2:12][N:5]1[CH2:6][CH2:7]2.C([O-])([O-])=O.[K+].[K+]>CO.O=[Pt]=O>[CH3:3][CH:4]1[C:9](=[O:10])[CH:8]2[CH2:11][CH2:12][N:5]1[CH2:6][CH2:7]2 |f:0.1.2,3.4.5|
|
Name
|
8A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
O.Cl.C=C1N2CCC(C1=O)CC2
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through dicalite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
again filtered through dicalite
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N2CCC(C1=O)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |